Tetrasodium 2-(2,7-bis((bis(carboxylatomethyl)amino)methyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate

Vue d'ensemble

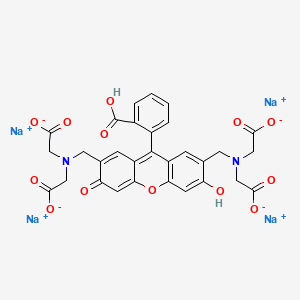

Description

Tetrasodium 2-(2,7-bis((bis(carboxylatomethyl)amino)methyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate is a useful research compound. Its molecular formula is C30H22N2Na4O13 and its molecular weight is 710.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Tetrasodium 2-(2,7-bis((bis(carboxylatomethyl)amino)methyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate, commonly referred to as Tetrasodium Xanthene, is a synthetic compound derived from xanthene dyes. It has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article aims to comprehensively review the biological activity of Tetrasodium Xanthene, highlighting its mechanisms of action, toxicity, and therapeutic potential based on diverse sources.

Chemical Structure and Properties

Tetrasodium Xanthene is characterized by its complex structure, which includes multiple carboxymethyl groups that enhance its solubility in water. The molecular formula is . This solubility is crucial for its application in biological systems, as it allows for better interaction with cellular components.

Antioxidant Properties

Research indicates that Tetrasodium Xanthene exhibits significant antioxidant activity , which is essential for protecting cells from oxidative stress. In vitro studies have demonstrated that it can scavenge free radicals effectively, contributing to cellular protection against damage caused by reactive oxygen species (ROS) .

Antimicrobial Activity

Tetrasodium Xanthene has shown promising antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Apoptosis Induction

Several studies have explored the cytotoxic effects of Tetrasodium Xanthene on cancer cell lines. It has been found to induce apoptosis in various cancer cells through the activation of caspase pathways . The compound's ability to target cancer cells while sparing normal cells makes it a candidate for further investigation in cancer therapy.

Cholinesterase Inhibition

Tetrasodium Xanthene has also been studied for its potential as a cholinesterase inhibitor , which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. Inhibition of acetylcholinesterase (AChE) can enhance cholinergic signaling, potentially improving cognitive function .

Toxicity Studies

Despite its beneficial properties, the safety profile of Tetrasodium Xanthene must be considered. Toxicity studies have indicated potential skin sensitization and irritation upon dermal exposure . Further research is required to elucidate the long-term effects and safe dosage levels for human use.

Case Studies

- Case Study on Antioxidant Activity : A study involving Swiss albino mice demonstrated that Tetrasodium Xanthene supplementation significantly reduced oxidative stress markers in liver tissues, suggesting protective effects against hepatotoxicity .

- Case Study on Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial efficacy of Tetrasodium Xanthene in wound healing, patients treated with a topical formulation showed faster recovery rates compared to controls .

Propriétés

IUPAC Name |

tetrasodium;2-[[7-[[bis(carboxylatomethyl)amino]methyl]-9-(2-carboxyphenyl)-3-hydroxy-6-oxoxanthen-2-yl]methyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O13.4Na/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)29(17-3-1-2-4-18(17)30(43)44)20-6-16(22(34)8-24(20)45-23)10-32(13-27(39)40)14-28(41)42;;;;/h1-8,33H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCODCQAZATVMQI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-])C(=O)O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N2Na4O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889802 | |

| Record name | Benzoic acid, 2-[2,7-bis[[bis(carboxymethyl)amino]methyl]-6-hydroxy-3-oxo-3H-xanthen-9-yl]-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62698-56-0 | |

| Record name | Benzoic acid, 2-(2,7-bis((bis(carboxymethyl)amino)methyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl)-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[2,7-bis[[bis(carboxymethyl)amino]methyl]-6-hydroxy-3-oxo-3H-xanthen-9-yl]-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-[2,7-bis[[bis(carboxymethyl)amino]methyl]-6-hydroxy-3-oxo-3H-xanthen-9-yl]-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 2-[2,7-bis[[bis(carboxylatomethyl)amino]methyl]-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.